4-(bromomethyl)-1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole
Overview
Description
The compound “4-(bromomethyl)-1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. This particular compound has additional functional groups attached to the pyrazole ring: a bromomethyl group, a cyclopropylmethyl group, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Attached to this ring are a bromomethyl group, a cyclopropylmethyl group, and a phenyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the bromomethyl group is a good leaving group and could undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromomethyl group could make it relatively heavy and polar, potentially influencing its solubility and boiling point .Scientific Research Applications
Synthesis and Functionalization
Pyrazole-containing compounds have been widely used as intermediates in organic synthesis due to their versatile reactivity. For instance, bromo-substituted pyrazoles can serve as precursors for further functionalization through metalation reactions (halogen-metal exchange) or transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecules for various applications, including medicinal chemistry and material science (Kleizienė et al., 2009).
Catalysis
Compounds with pyrazole ligands have been utilized in catalysis, particularly in cross-coupling reactions. For example, bulky pyrazole-based ligands have been synthesized and used in the formation of palladium complexes, which exhibit catalytic activity in Suzuki–Miyaura cross-coupling reactions. The electronic and steric properties of these ligands can be fine-tuned by varying the substituents on the pyrazole ring, affecting the efficiency and selectivity of the catalytic process (Ocansey et al., 2018).
Material Science
Brominated pyrazole compounds have also been explored as precursors for the synthesis of materials with potential applications in electronics and photonics. For example, brominated precursors have been used to synthesize pyrazole derivatives that could be integrated into electronic devices or used as components in light-emitting diodes (LEDs) and other optoelectronic devices (Martins et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(bromomethyl)-1-(cyclopropylmethyl)-3-phenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c15-8-13-10-17(9-11-6-7-11)16-14(13)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIZKEDIBMJQSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CC=C3)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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